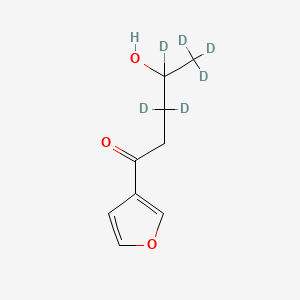

4-Ipomeanol-d6

Description

Properties

Molecular Formula |

C9H12O3 |

|---|---|

Molecular Weight |

174.23 g/mol |

IUPAC Name |

3,3,4,5,5,5-hexadeuterio-1-(furan-3-yl)-4-hydroxypentan-1-one |

InChI |

InChI=1S/C9H12O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-7,10H,2-3H2,1H3/i1D3,2D2,7D |

InChI Key |

RJYQLMILDVERHH-DTHBTZQSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC(=O)C1=COC=C1)O |

Canonical SMILES |

CC(CCC(=O)C1=COC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Ipomeanol (Non-deuterated) as a Basis

The classical chemical synthesis of 4-Ipomeanol involves:

- Partial hydrolysis of diethyl 3,4-furandicarboxylate with sodium hydroxide to yield the monoester.

- Decarboxylation by heating with copper powder to give ethyl 3-furoate.

- Claisen condensation to form ethyl 3-furoylacetate.

- Reaction with propylene oxide to form a lactone intermediate.

- Acid-catalyzed decarboxylation of the lactone to yield 4-Ipomeanol.

This route forms the structural backbone onto which deuterium can be incorporated.

Incorporation of Deuterium in 4-Ipomeanol-d6

- Use of Deuterated Solvents and Reagents: Acetone-d6 is commonly used as a solvent in oxidation steps, for example, when preparing deuterated dimethyldioxirane (DMDO-d6), a selective oxidant for furan rings.

- Oxidation with DMDO-d6: The furan ring or adjacent functional groups are oxidized using DMDO-d6, which transfers deuterium labels during epoxidation or enedial formation steps. The reaction is conducted under inert atmosphere (argon or nitrogen) at low temperatures (e.g., acetone/dry ice bath) and monitored by proton NMR to ensure complete conversion.

- Retention of Deuterium: Analytical studies confirm that deuterium atoms remain intact on the aliphatic chain after bioactivation and conjugation reactions, indicating stable incorporation during synthesis.

- Purification: After reaction completion, nitrogen gas is blown through the solution to remove unreacted DMDO-d6, and the product is stored cold (e.g., -20 °C) in deuterated solvent to maintain stability.

Analytical and Characterization Data

| Parameter | 4-Ipomeanol-d6 | Notes |

|---|---|---|

| Molecular Formula | C₉H₆D₆O₃ | Six deuterium atoms incorporated |

| Molecular Weight | 174.23 g/mol | Increased due to deuterium substitution |

| CAS Number | 848750-68-5 | Unique identifier |

| Key Analytical Techniques | Proton NMR, LC-MS/MS, HPLC | Used to confirm deuterium incorporation and purity |

| Stability | Stable at -20 °C in acetone-d6 | Avoids deuterium exchange |

Summary Table of Preparation Steps

| Step No. | Reaction Step | Reagents/Conditions | Purpose | Deuterium Incorporation Point |

|---|---|---|---|---|

| 1 | Partial hydrolysis of diethyl 3,4-furandicarboxylate | NaOH, aqueous medium | Monoester formation | Starting material may be deuterated |

| 2 | Decarboxylation | Heat with copper powder | Ethyl 3-furoate formation | Retains deuterium if precursor is labeled |

| 3 | Claisen condensation | Base catalysis | Ethyl 3-furoylacetate formation | Deuterium maintained on aliphatic chain |

| 4 | Reaction with propylene oxide | Propylene oxide (possibly deuterated) | Lactone formation | Opportunity for deuterium labeling |

| 5 | Acid-catalyzed decarboxylation | Dilute acid, gentle heating | 4-Ipomeanol formation | Deuterium stable during this step |

| 6 | Oxidation with DMDO-d6 | DMDO-d6 in acetone-d6, low temperature | Furan ring oxidation, enedial formation | Direct deuterium transfer from oxidant |

| 7 | Purification | Nitrogen purge, cold storage | Removal of excess reagents | Maintains isotopic purity |

Chemical Reactions Analysis

Metabolic Activation via Cytochrome P450 Enzymes

4-Ipomeanol-d6 undergoes bioactivation through cytochrome P450 (CYP)-mediated oxidation of its furan ring, analogous to 4-IPO . Key steps include:

-

Epoxidation : CYP4B1 (in rodents) or CYP1A2/3A4 (in humans) oxidizes the furan ring to form a reactive epoxide intermediate .

-

Enedial Formation : The unstable epoxide rapidly rearranges into a highly electrophilic α,β-unsaturated enedial (1,4-dialdehyde) . This enedial is the primary toxic species, capable of covalent binding to cellular nucleophiles like proteins and glutathione (GSH) .

Deuterium labeling studies confirm that the aliphatic chain (deuterated in 4-IPO-d6) remains intact during metabolism, while the furan ring undergoes oxidation . The isotope cluster (d0/d6 ratio) in bile metabolites demonstrates retention of all six deuterium atoms in GSH conjugates .

Reactivity with Glutathione (GSH)

The enedial intermediate reacts with GSH via two primary pathways:

Michael Adduct Formation

-

A 1,4-conjugate addition of GSH’s cysteine thiol to the enedial yields a Michael adduct .

-

This adduct undergoes dehydration to form a tricyclic 2’-pyrroline intermediate, which further reacts to generate mono- and bis-GSH pyrrole adducts .

Dihydrohydroxyfuran Adduct Formation

-

Alternative GSH conjugation produces dihydrohydroxyfuran adducts, though these are minor compared to pyrrole derivatives .

| Adduct Type | Structure | Mass (Da) | Isotope Pattern (d0/d6) |

|---|---|---|---|

| Michael Adduct | Cysteine-4-enedial conjugate | 492 | 1:1 ratio in bile |

| Bis-GSH Pyrrole | Two GSH molecules bound | 783 | Confirmed via LC-MS/MS |

Phase II Metabolism

-

Glucuronidation : Uridine 5’-diphospho-glucuronosyltransferase (UGT) conjugates the hydroxyl group of 4-IPO-d6, forming 4-IPO-glucuronide for renal excretion .

-

N-Acetylcysteine (NAC) Conjugation : The enedial reacts with NAC or N-acetyl lysine (NAL), forming stable pyrrole adducts detected in microsomal incubations .

Impact of Glutathione Depletion

-

Pretreatment with diethylmaleate (DEM), a GSH-depleting agent, increases covalent binding of 4-IPO-d6 metabolites in rodent lungs, exacerbating toxicity .

Comparative Species-Specific Metabolism

-

Rodents : CYP4B1 in pulmonary Clara cells drives lung-specific toxicity .

-

Humans : Hepatic CYP1A2/3A4 activation leads to hepatotoxicity, as human CYP4B1 lacks bioactivity toward 4-IPO-d6 .

Experimental Evidence from Deuterium Studies

-

Isotopic Tracing : Co-administration of d0/d6-4-IPO (1:1) in rats enabled unambiguous identification of GSH conjugates via LC-MS/MS, confirming m/z 492 (MH⁺) and m/z 783 (bis-GSH) .

-

Structural Confirmation : NMR and COSY spectra validated the regioisomeric purity of pyrroline-2-one adducts, ruling out alternate conjugation sites .

Key Research Findings

-

Retention of Deuterium : The aliphatic chain’s deuterium does not alter metabolic targeting, confirming furan ring oxidation as the dominant activation pathway .

-

Toxicity Mechanisms : Enedial-protein adducts disrupt mitochondrial function (e.g., inhibition of aldehyde dehydrogenase) and induce apoptosis/necrosis .

-

Species Differences : Metabolic activation in human liver vs. rodent lungs explains divergent toxicological profiles .

Scientific Research Applications

4-Ipomeanol-d6 has several applications in scientific research:

Chemistry: Used as a model compound to study the reactivity and metabolism of furan derivatives.

Biology: Investigated for its toxic effects on various cell types, particularly lung cells.

Industry: Utilized in the development of new drugs and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ipomeanol-d6 involves its metabolic activation by cytochrome P450 enzymes. This leads to the formation of a reactive intermediate, which can covalently bind to cellular proteins and DNA, causing cellular damage and toxicity . The primary molecular targets are the bronchiolar Clara cells in the lungs, where the compound is metabolized to its toxic form .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The metabolic activation and toxicity of 4-ipomeanol and its analogs depend critically on the presence of the furan ring. Below is a comparative analysis of 4-ipomeanol-d6 with structurally related compounds:

*Theoretical based on deuterium isotope effects; †Estimated due to slowed metabolism from deuterium substitution.

Key Findings from Comparative Studies

- Metabolic Efficiency: The pulmonary microsomal pathway for 4-ipomeanol exhibits a Km ~10-fold lower than hepatic pathways (0.01 mM vs. >0.1 mM), indicating higher affinity in lung tissues.

- Electrophilic Metabolite Neutralization: Reduced glutathione (GSH) effectively quenches alkylation by 4-ipomeanol metabolites, suggesting shared detoxification mechanisms with other furan-derived toxins (e.g., perilla ketone) .

Mechanistic Divergence from Non-Furan Compounds

Unlike non-furan toxins (e.g., acetaminophen), 4-ipomeanol’s toxicity is intrinsically linked to its furan ring oxidation. This contrasts with toxins like carbon tetrachloride (CCl₄), which undergo CYP450-mediated activation via distinct pathways (e.g., reductive dehalogenation).

Research Implications and Limitations

While 4-ipomeanol-d6 offers utility in tracing metabolic pathways, direct comparative data on its deuterated form remain scarce. Existing studies on 4-ipomeanol suggest that deuterium substitution may reduce metabolic activation rates, but empirical validation is required. Furthermore, analogs without the furan ring serve as critical negative controls in mechanistic studies, underscoring the specificity of CYP450-furan interactions .

Notes

- The kinetic parameters for 4-ipomeanol-d6 are inferred from isotopic substitution principles and require confirmation via targeted in vitro studies.

- Regulatory guidelines (e.g., drug development frameworks) emphasize rigorous comparison with reference compounds, as highlighted in broader pharmaceutical contexts .

Biological Activity

4-Ipomeanol-d6, a deuterated derivative of 4-ipomeanol, is a compound of significant interest due to its biological activity, particularly its role as a pulmonary toxin and potential anticancer agent. This article explores the metabolic pathways, cytotoxic effects, and implications for cancer treatment associated with 4-ipomeanol-d6.

Overview of 4-Ipomeanol-d6

4-Ipomeanol is a furanoterpenoid originally isolated from sweet potatoes infected with the fungus Fusarium solani. It is known for its pulmonary toxicity and has been studied for its potential therapeutic applications against lung cancer. The compound undergoes metabolic activation primarily via cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind covalently to cellular macromolecules.

Metabolic Activation

The metabolic activation of 4-ipomeanol-d6 involves several cytochrome P450 isoforms, predominantly CYP4B1 in rodents, which is responsible for converting 4-ipomeanol into its toxic epoxide form. This process is critical for understanding its biological effects:

- Activation Pathway : The conversion to reactive intermediates occurs mainly in pulmonary tissues, particularly in Clara cells and type II alveolar cells. The binding of these metabolites to cellular proteins can lead to cytotoxic effects and cellular damage .

- Species Variability : Studies have shown significant differences in metabolic activation across species. For instance, while CYP4B1 is highly effective in rodents, its human counterpart exhibits reduced activity, highlighting the need for caution when extrapolating animal data to human contexts .

Cytotoxicity and Cellular Impact

Research indicates that 4-ipomeanol-d6 exhibits varying levels of cytotoxicity depending on the cell type:

- Non-Small Cell Lung Carcinoma (NSCLC) : In vitro studies demonstrated that 4-ipomeanol is more cytotoxic to NSCLC cell lines compared to small cell lung carcinoma (SCLC) lines. The covalent binding of metabolites was significantly higher in NSCLC-derived cells, suggesting a potential link between exposure to 4-ipomeanol and the development of lung cancers .

- Mechanism of Action : The cytotoxic effects are mediated through the formation of DNA adducts and disruption of cellular functions. The IC50 values for various lung cancer cell lines have been reported between 2 mM and 8 mM, indicating a dose-dependent response .

Case Studies and Trials

Several clinical trials have been conducted to evaluate the therapeutic potential of 4-ipomeanol:

- Phase I Trials : Initial studies involving patients with NSCLC revealed no significant hematological or renal toxicity; however, hepatotoxicity emerged as the principal adverse effect. No substantial tumor response was observed despite the anticipated efficacy based on preclinical data .

- Phase II Trials : A subsequent phase II trial focused on patients with advanced hepatocellular carcinoma showed limited efficacy, with only one patient experiencing a brief reduction in metastasis. The primary toxicity noted was reversible liver enzyme elevation .

Data Summary

| Study Type | Findings |

|---|---|

| Metabolic Studies | Significant covalent binding in NSCLC cell lines compared to SCLC |

| Phase I Trial | No major toxicity; hepatotoxicity noted; no significant tumor response |

| Phase II Trial | Limited efficacy in hepatocellular carcinoma; reversible liver toxicity |

Q & A

Q. How should researchers address ethical and reproducibility challenges in long-term toxicity studies of 4-Ipomeanol-d6?

- Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design. Implement blinding, randomization, and predefined exclusion criteria to minimize bias. Share raw data and analytical pipelines via open-access repositories to enhance reproducibility .

Methodological Frameworks and Tools

- Research Question Formulation : Use PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies (e.g., "Does 4-Ipomeanol-d6 reduce pulmonary toxicity compared to non-deuterated analogs in murine models?") .

- Data Contradiction Analysis : Apply triangulation by integrating in vitro, in vivo, and computational data. Use causal inference models to distinguish correlation from causation .

- Experimental Optimization : Adopt factorial design to test multiple variables (e.g., dose, exposure duration) and identify interactions. Use response surface methodology (RSM) for nonlinear parameter optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.